N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then further functionalized to introduce the chloro group and the ethyl side chain.
This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable pyrrolidinyl precursor under basic conditions . Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-3-carboxylic acid derivatives, while reduction of the nitro group yields amino derivatives .
Scientific Research Applications
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer and inflammation . The sulfonamide group also contributes to its biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the chloro and pyrrolidinyl groups.
5-Chloro-2-methyl-1H-indole-3-yl acetate: Similar structure but with different functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the pyrrolidinyl and sulfonamide groups contribute to its biological activity and binding affinity to target proteins .
Properties
Molecular Formula |
C20H20ClN3O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H20ClN3O3S/c21-15-3-8-19-18(12-15)14(13-22-19)9-10-23-28(26,27)17-6-4-16(5-7-17)24-11-1-2-20(24)25/h3-8,12-13,22-23H,1-2,9-11H2 |
InChI Key |
CPKQXURGPWLFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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